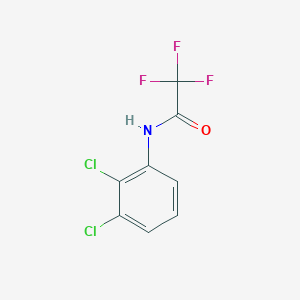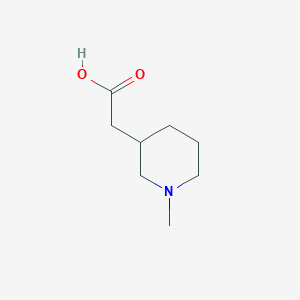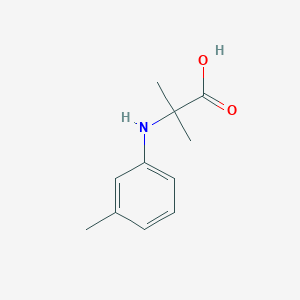![molecular formula C6H2BrN3O2Se B179232 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 1753-20-4](/img/structure/B179232.png)
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Übersicht
Beschreibung
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a chemical compound with the molecular formula C6H2BrN3O2Se . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves the dehydration condensation of 4-halogen-5-nitrobenzene-1-diamine (halogen includes F, Cl, and Br) and selenium dioxide under the catalysis of dilute hydrochloric acid and water as a solution .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole consists of a benzo[c][1,2,5]selenadiazole core with a bromo group at the 5-position and a nitro group at the 4-position .Physical And Chemical Properties Analysis
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole has a molecular weight of 306.96 . It has a melting point of 280 °C and a predicted boiling point of 368.5±45.0 °C . The compound is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” and similar compounds are recognized to possess potent pharmacological activities, including anticancer potential .
Method of Application
A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . Specifically, an equivalent quantity of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole and 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole were heated with 4-aminophenylboronic acid pinacol ester in DMF at 90 °C for 3 hours .
Results or Outcomes
The synthesized hybrids were characterized by suitable spectroscopic techniques . The biological studies are currently underway . In another study, it was found that the wound healing ability of A549 cells was significantly inhibited after treatment . When the concentration of the compound was 5 μM, the number of cells transferred to the upper chamber’s lower surface of the transwell plate decreased .
Application in Influenza Treatment
“5-Nitrobenzo[c][1,2,5]selenadiazole” has been studied as a potential therapeutic agent in the regulation of oxidative stress and inflammation induced by influenza A (H1N1)pdm09 .
Method of Application
The compound was tested in vitro and in vivo for its antiviral activity. The cell counting kit-8 assay and observation of cytopathic effect were used to verify that the compound could improve the survival of influenza A (H1N1)pdm09-infected Madin-Darby canine kidney cells .
Results or Outcomes
The compound was found to inhibit the proliferation of H1N1 virus. It also inhibited H1N1 infection-induced apoptosis and the production of proinflammatory factors after infection, including tumor necrosis factor-α (TNF-α), TNF-β, interferon-γ, interleukin 12 (IL-12), and IL-17F . In vivo experiments suggested that the pathological damage in the lungs was significantly alleviated after treatment with the compound .
Application in Photovoltaics and Fluorescent Sensors
Compounds based on the benzo[c][1,2,5]thiadiazole motif, which is similar to “5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole”, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Application in Antiviral Research
“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” has been studied for its potential antiviral properties .
Method of Application
The compound was tested in vitro and in vivo for its antiviral activity. The cell counting kit-8 assay and observation of cytopathic effect were used to verify that the compound could improve the survival of influenza A (H1N1)pdm09-infected Madin-Darby canine kidney cells .
Results or Outcomes
The compound was found to inhibit the proliferation of H1N1 virus. It also inhibited H1N1 infection-induced apoptosis and the production of proinflammatory factors after infection, including tumor necrosis factor-α (TNF-α), TNF-β, interferon-γ, interleukin 12 (IL-12), and IL-17F . In vivo experiments suggested that the pathological damage in the lungs was significantly alleviated after treatment with the compound .
Application in Cell Migration Studies
“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” has been used in studies to evaluate the motor ability of cells .
Method of Application
A Transwell assay was used to evaluate the motor ability of cells. This experiment requires cells to migrate from the top of the membrane to the bottom of the membrane .
Results or Outcomes
When the concentration of the compound increased to 10 μM, the number of transferred cells was only 17.3 cells/well, which was only about 3% of that in the untreated group .
Safety And Hazards
The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFWVZIOMYNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435450 | |
| Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
CAS RN |
1753-20-4 | |
| Record name | 5-Bromo-4-nitro-2,1,3-benzoselenadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



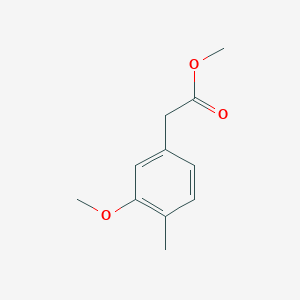
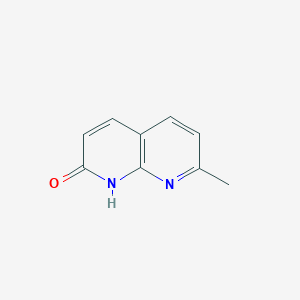
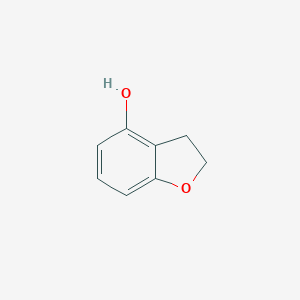
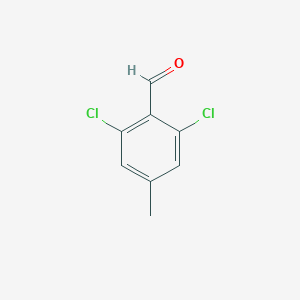
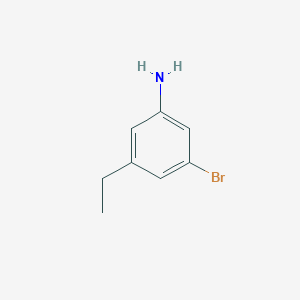

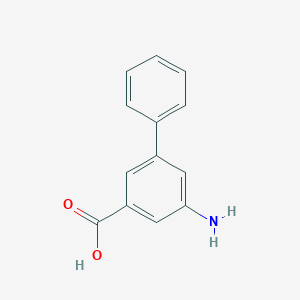
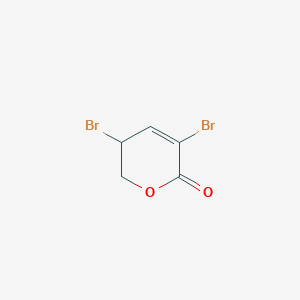
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
